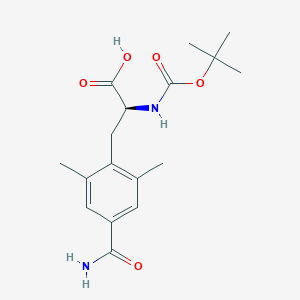

N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine

描述

The compound (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid (CAS: 623950-02-7) is a chiral amino acid derivative with a molecular formula of C₁₇H₂₄N₂O₅ and a molecular weight of 336.38 g/mol . Its structure features:

- A tert-butoxycarbonyl (Boc) group protecting the α-amino group.

- A carbamoyl (-CONH₂) substituent at the 4-position of the phenyl ring.

- Methyl (-CH₃) groups at the 2,6-positions of the phenyl ring.

This compound is typically stored under dry conditions at 2–8°C and exhibits hazards related to skin/eye irritation (H315, H319) and acute toxicity (H302) . Its synthesis involves multi-step organic reactions, including protection/deprotection strategies and chromatographic purification .

属性

IUPAC Name |

(2S)-3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-9-6-11(14(18)20)7-10(2)12(9)8-13(15(21)22)19-16(23)24-17(3,4)5/h6-7,13H,8H2,1-5H3,(H2,18,20)(H,19,23)(H,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUHLTMMROGKKD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474381 | |

| Record name | N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623950-02-7 | |

| Record name | N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid, with the CAS number 623950-02-7, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₂₄N₂O₅

- Molecular Weight : 336.38 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) protective group on the amino moiety and a carbamoyl group on the aromatic ring.

Research indicates that this compound may interact with various biological pathways. The following mechanisms have been highlighted in studies:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes related to metabolic pathways, particularly those involved in amino acid metabolism and protein synthesis.

- Anti-inflammatory Properties : Some studies suggest that it may modulate inflammatory responses by affecting cytokine production and signaling pathways such as NF-kB and MAPK/ERK.

- Anticancer Potential : Preliminary data indicate that (S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid may exhibit cytotoxic effects against various cancer cell lines through apoptosis induction.

Biological Assays

Various assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Target/Pathway | Outcome |

|---|---|---|

| Enzyme Inhibition | Amino acid metabolism | Moderate inhibition observed |

| Cytotoxicity Assay | Cancer cell lines (e.g., HeLa) | IC50 values ranging from 10-30 µM |

| Anti-inflammatory Assay | Cytokine production | Reduced TNF-alpha levels |

Case Studies

-

Cytotoxicity in Cancer Research

A study evaluated the cytotoxic effects of (S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid on HeLa cells. Results indicated that the compound induced apoptosis at concentrations above 20 µM, suggesting its potential as an anticancer agent. -

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce the secretion of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential for treating inflammatory diseases. -

Enzyme Interaction Studies

Research involving enzyme assays demonstrated that this compound could inhibit specific proteases involved in metabolic regulation, providing insights into its role in metabolic disorders.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C17H24N2O5

- Molecular Weight : 336.383 g/mol

- CAS Number : 623950-02-7

- IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid

The compound's structure features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions.

Medicinal Chemistry

Peptide Synthesis

Boc-amino acids are widely used in peptide synthesis due to their ability to protect amino groups during coupling reactions. The Boc group can be easily removed under mild acidic conditions, allowing for the formation of peptides with high purity and yield. This property makes it invaluable in the synthesis of bioactive peptides and pharmaceuticals .

Drug Development

Research indicates that derivatives of Boc-amino acids exhibit potential as drug candidates. For instance, modifications to the phenyl ring can enhance biological activity and selectivity against specific targets, which is critical in developing new therapeutic agents for conditions such as cancer and inflammation .

Biochemical Research

Enzyme Inhibition Studies

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid has been utilized in studies aimed at understanding enzyme mechanisms. Its structural features allow researchers to design inhibitors that can selectively target specific enzymes involved in metabolic pathways or disease processes .

Protein Engineering

The compound serves as a building block for the synthesis of modified proteins. By incorporating Boc-amino acids into proteins, researchers can study the effects of specific amino acid substitutions on protein function and stability, aiding in the design of more effective therapeutic proteins .

Case Studies

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in the substituent at the phenyl ring’s 4-position, influencing physicochemical properties and applications:

Key Observations:

Steric Effects: The dibenzylamino group in Compound 21 increases steric hindrance, reducing reactivity in nucleophilic reactions compared to the carbamoyl group in the target compound .

Polarity : The carbamoyl (-CONH₂) and hydroxyl (-OH) groups enhance polarity and hydrogen-bonding capacity, improving aqueous solubility relative to the allyloxy analog .

Reactivity: The amino (-NH₂) group in Compound 24 is more nucleophilic, enabling facile derivatization (e.g., acylation), whereas the allyloxy group offers opportunities for click chemistry .

准备方法

Starting Materials and Precursors

The synthesis begins with two primary components:

-

Compound 1 Free Base : (S)-methyl 2-methoxy-5-(((1-(4-phenyl-1H-imidazol-2-yl)ethyl)amino)methyl)benzoate, generated by treating its fumarate or hydrogenosulfate salt with 10 equivalents of sodium hydroxide in ethyl acetate.

-

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid : Prepared via Boc-protection of L-phenylalanine derivatives followed by carbamoylation at the para position.

Coupling Reaction Optimization

The critical amide bond formation between Compound 1 and the Boc-protected amino acid employs CDMT instead of traditional carbodiimides like EDC, enhancing yields from 50% to 90%.

Procedure :

-

Dissolve 143.9 mmol of (S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid in 400 mL N,N-dimethylformamide (DMF) at 4°C.

-

Add 1.5 equivalents of N-methylmorpholine (23.7 mL, 216 mmol) and CDMT (37.9 g, 216 mmol) under vigorous stirring at 0–5°C.

-

After 1 hour, add Compound 1 free base (137.64 mmol in DMF) dropwise over 25 minutes.

-

Stir at 15–20°C for 18 hours, then precipitate with 2.5 L water to yield Compound 3 (75% yield).

Reaction Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (activation); 15–20°C (coupling) |

| Solvent | DMF |

| Equivalents (CDMT) | 1.5–2.0 |

| Concentration | 0.36 M (amino acid) |

Hydrolysis and Deprotection

Saponification of Compound 3

Compound 4 is generated via basic hydrolysis:

-

Suspend 0.1–0.3 M Compound 3 in tetrahydrofuran-methanol-water (4:1:1 v/v/v).

-

Add 5 equivalents of lithium hydroxide and stir at 15–25°C for 6–10 hours.

-

Concentrate the mixture to 1/3 volume, dilute with water, and acidify to pH 5–6 with citric acid to precipitate the product (82–88% yield).

Comparative Base Performance :

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| Lithium Hydroxide | 88 | 8 |

| Sodium Hydroxide | 78 | 10 |

| Potassium Carbonate | 65 | 12 |

Purification and Crystallization

Crude product is purified via sequential solvent washes:

Analytical Data :

-

HPLC : Retention time = 12.4 min (C18 column, 0.1% TFA in acetonitrile/water).

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 2.24 (s, 6H, Ar-CH₃), 4.21 (m, 1H, CH), 6.98 (s, 2H, Ar-H).

Scalability and Industrial Adaptations

常见问题

Basic: What are the key steps in synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid?

Methodological Answer:

The synthesis typically involves:

- Amino Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino group, often using Boc anhydride in a solvent like THF or DMF .

- Carbamoyl Group Introduction : The 4-carbamoyl-2,6-dimethylphenyl moiety may require coupling reagents (e.g., DCC or EDC) to form the amide bond.

- Deprotection and Purification : Acidic or basic hydrolysis (e.g., LiOH in THF/water) for Boc removal, followed by purification via column chromatography (silica gel with petroleum ether/ethyl acetate) or preparative HPLC .

Advanced: How can stereochemical integrity be maintained during synthesis of this compound?

Methodological Answer:

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-amino acids) to preserve stereochemistry.

- Reaction Monitoring : Regular analysis via chiral HPLC or polarimetry to detect racemization.

- Mild Conditions : Avoid strong acids/bases during coupling; opt for room temperature reactions in aprotic solvents (e.g., DCM) to minimize stereochemical scrambling .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear lab coats, nitrile gloves, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Storage : Keep in a dry, ventilated area at 2–8°C, away from ignition sources (P210, P403) .

- Waste Disposal : Neutralize residues before disposal to avoid environmental release (H400) .

Advanced: How can contradictory NMR or LCMS data be resolved for this compound?

Methodological Answer:

- Impurity Profiling : Use preparative HPLC (e.g., XBridge phenyl column) to isolate byproducts for structural elucidation via high-resolution MS or 2D NMR .

- Solvent Artifact Check : Ensure solvents (e.g., THF) do not form adducts; re-run spectra in deuterated DMSO or CDCl3.

- Dynamic Effects : Assess pH-dependent conformational changes (e.g., carbamoyl group tautomerism) using variable-temperature NMR .

Basic: What analytical methods validate the purity and structure of this compound?

Methodological Answer:

- LCMS : Confirm molecular weight (ES+ mode) and assess purity (>95% by UV/ELSD).

- 1H/13C NMR : Verify integration ratios and chemical shifts (e.g., Boc group at ~1.4 ppm, carbamoyl NH at ~6–8 ppm) .

- FTIR : Identify carbonyl stretches (Boc at ~1680–1720 cm⁻¹, carbamoyl at ~1640–1680 cm⁻¹) .

Advanced: What experimental design challenges arise when studying this compound’s stability?

Methodological Answer:

- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH) to identify hydrolysis-sensitive sites (e.g., Boc group or carbamoyl moiety).

- Matrix Effects : Avoid prolonged sample storage at room temperature; use cooling (4°C) to prevent organic degradation, as seen in wastewater studies .

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines if the aromatic ring absorbs UV light .

Basic: How does the carbamoyl group influence solubility and formulation?

Methodological Answer:

- Solvent Screening : Test DMSO for stock solutions (high polarity) and dilute in PBS (pH 7.4) for biological assays.

- pH Adjustment : Use buffered systems (e.g., citrate-phosphate) to enhance aqueous solubility via deprotonation of the carbamoyl NH .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Coupling Reagent Selection : Replace DCC with more efficient reagents like HATU or PyBOP to reduce side reactions.

- Catalytic Methods : Use DMAP (4-dimethylaminopyridine) to accelerate ester-to-amide transformations .

- Flow Chemistry : Implement continuous flow systems for Boc deprotection to improve scalability and reduce reaction time .

Basic: How should researchers handle discrepancies in biological activity data?

Methodological Answer:

- Dose-Response Curves : Repeat assays with freshly prepared solutions to rule out degradation.

- Positive Controls : Compare with structurally similar compounds (e.g., fluorophenyl or hydroxyphenyl analogs) to contextualize activity .

Advanced: What computational tools predict interactions of this compound with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model carbamoyl-phenyl interactions with active sites.

- MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess binding stability under physiological conditions.

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on activity using MOE or ChemAxon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。